4-(Chloromethyl)-2,3-difluoropyridine
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Overview
Description
4-(Chloromethyl)-2,3-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the fourth position and two fluorine atoms at the second and third positions of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3-difluoropyridine typically involves the chloromethylation of 2,3-difluoropyridine. One common method includes the reaction of 2,3-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of safer chloromethylating agents and optimized reaction conditions can minimize the formation of by-products and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
4-(Chloromethyl)-2,3-difluoropyridine has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.
Comparison with Similar Compounds
2,3-Difluoropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-2,3-difluoropyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect reactivity and selectivity in chemical reactions.
4-(Chloromethyl)-3,5-difluoropyridine: Differently substituted pyridine with fluorine atoms at the third and fifth positions, altering its electronic properties and reactivity.
Uniqueness: 4-(Chloromethyl)-2,3-difluoropyridine is unique due to the specific positioning of the chloromethyl and fluorine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H4ClF2N |
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Molecular Weight |
163.55 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI Key |
WPWPOWFLUPXKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCl)F)F |
Origin of Product |
United States |
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